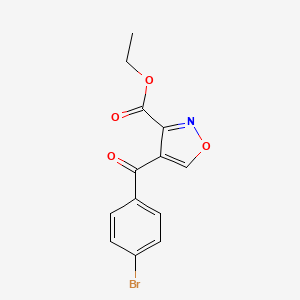
2-(2,4-Dinitrophenyl)cyclohexanone
Vue d'ensemble
Description
2-(2,4-Dinitrophenyl)cyclohexanone, also known as Cyclohexanone 2,4-dinitrophenylhydrazone, is a useful standard for elemental analysis and is also used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-(2,4-Dinitrophenyl)cyclohexanone involves the reaction of monosaccharides, such as glucose, with 2,4-dinitrophenylhydrazine (DNPH). The instability of the formed imine product can make the spectrophotometric analysis of monosaccharides challenging. A modified derivatization procedure has been proposed, which involves performing the product work-up step under acidic conditions .Molecular Structure Analysis
The molecular formula of 2-(2,4-Dinitrophenyl)cyclohexanone is C12H12N2O5. It has an average mass of 264.234 Da and a monoisotopic mass of 264.074615 Da .Chemical Reactions Analysis
2-(2,4-Dinitrophenyl)cyclohexanone is involved in the reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (Brady’s reagent) as a test for the carbon-oxygen double bond .Physical And Chemical Properties Analysis
2-(2,4-Dinitrophenyl)cyclohexanone has a density of 1.4±0.1 g/cm^3, a boiling point of 420.3±45.0 °C at 760 mmHg, and a flash point of 204.1±21.5 °C. It has 7 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
HPLC Analysis
“2-(2,4-Dinitrophenyl)cyclohexanone” is used in High-Performance Liquid Chromatography (HPLC) analysis. HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. The compound can be analyzed by this reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Elemental Analysis Standard
This compound is a useful standard for elemental analysis. Elemental analysis is a process where a sample of some material (e.g., soil, waste or drinking water, bodily fluids, minerals, chemical compounds) is analyzed for its elemental and sometimes isotopic composition. Elemental analysis can be qualitative (determining what elements are present), and it can be quantitative (determining how much of each are present) .
Pharmaceutical Intermediate
“2-(2,4-Dinitrophenyl)cyclohexanone” is also used as a pharmaceutical intermediate. An intermediate in the context of chemistry is a substance formed during a middle step of a chemical reaction between reactants and the desired product .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4-dinitrophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c15-12-4-2-1-3-10(12)9-6-5-8(13(16)17)7-11(9)14(18)19/h5-7,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTZVJSALNNSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377149 | |
| Record name | 2-(2,4-dinitrophenyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dinitrophenyl)cyclohexanone | |
CAS RN |
21442-55-7 | |
| Record name | 2-(2,4-dinitrophenyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)
![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)

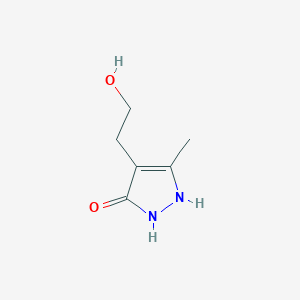

![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)

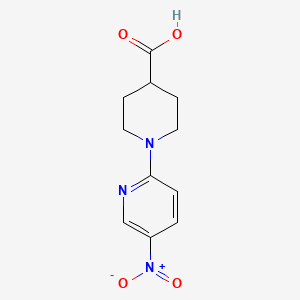
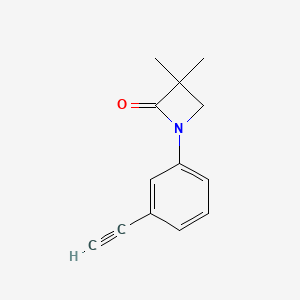
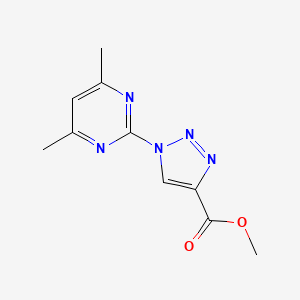

![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)
